molecular formula C10H8O2S B2789901 7-methyl-1-benzothiophene-3-carboxylic acid CAS No. 1505-60-8

7-methyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B2789901
CAS No.: 1505-60-8
M. Wt: 192.23
InChI Key: AMQYCTXRQHFOHJ-UHFFFAOYSA-N
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Description

7-methyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8O2S. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound.

Safety and Hazards

While specific safety and hazards information for Benzo[b]thiophene-3-carboxylic acid, 7-methyl- is not available, it is known that benzothiophene has a GHS labeling with a signal word of “Warning” and hazard statements H302 and H411 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-benzothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. Another method includes the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

7-methyl-1-benzothiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzothiophene-3-carboxylic acid
  • 2-methyl-1-benzothiophene-3-carboxylic acid
  • 3-methylbenzothiophene

Uniqueness

7-methyl-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-methyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQYCTXRQHFOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505-60-8
Record name 7-methyl-1-benzothiophene-3-carboxylic acid
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